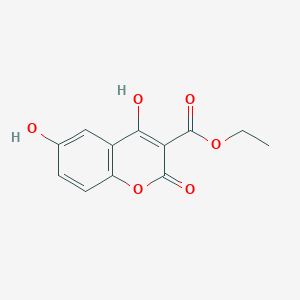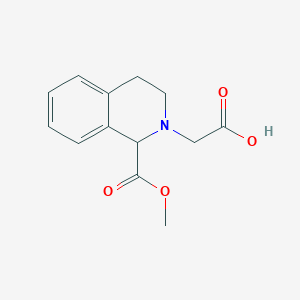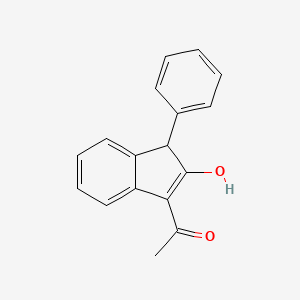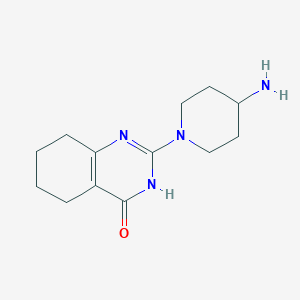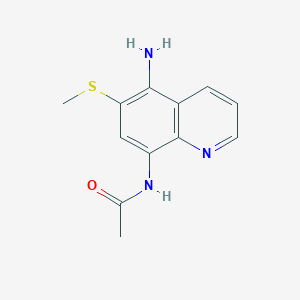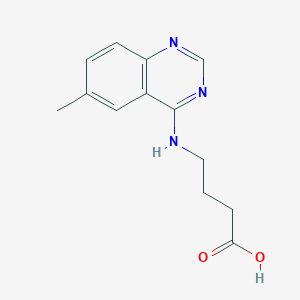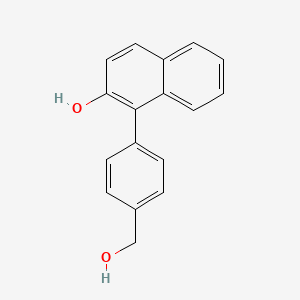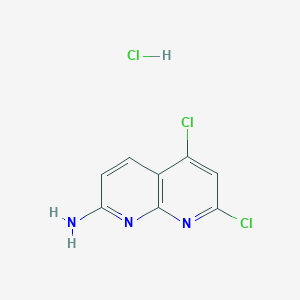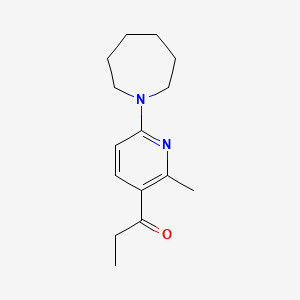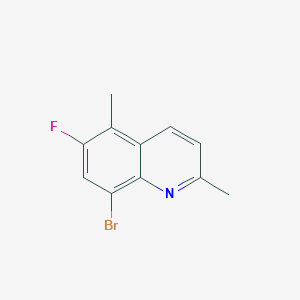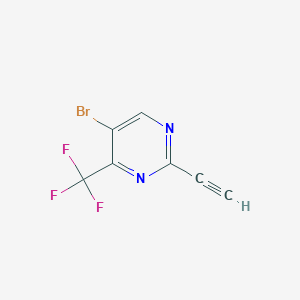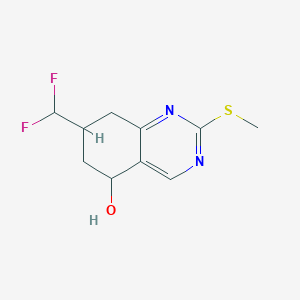![molecular formula C17H19NO B11864245 3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl- CAS No. 609355-64-8](/img/structure/B11864245.png)
3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of naphthalene derivatives. This compound is known for its unique structural features, which include a dimethylamino group attached to a naphthalene ring and a butynol moiety. These structural characteristics make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps. One common method starts with the preparation of 5-(dimethylamino)naphthalene-1-carbaldehyde, which is then subjected to a series of reactions including alkynylation and reduction to yield the final product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds .
科学的研究の応用
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group plays a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol include:
- 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN)
- 7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one
Uniqueness
What sets 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol apart from these similar compounds is its unique butynol moiety, which imparts distinct chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, particularly in fluorescence-based studies and electronic devices .
特性
CAS番号 |
609355-64-8 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
4-[5-(dimethylamino)naphthalen-1-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C17H19NO/c1-17(2,19)12-11-13-7-5-9-15-14(13)8-6-10-16(15)18(3)4/h5-10,19H,1-4H3 |
InChIキー |
DEDLSRKALDXFQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=C2C=CC=C(C2=CC=C1)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


